molecular formula C20H20N8O B2558403 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1797160-29-2

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2558403
CAS No.: 1797160-29-2
M. Wt: 388.435
InChI Key: YWNUKUOFKRHOPS-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic molecule that incorporates multiple pharmacologically relevant motifs, including a triazole, pyridazine, piperazine, and indole. This structural diversity suggests potential for varied biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20N6O\text{C}_{19}\text{H}_{20}\text{N}_6\text{O}

This structure includes:

  • A triazole ring known for its biological activity.
  • A pyridazine moiety which may enhance interaction with biological targets.
  • A piperazine linker that often contributes to pharmacological properties.
  • An indole group associated with various bioactivities.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of compounds similar to the target structure. For instance, derivatives of triazole-piperazine hybrids were tested against various cancer cell lines using the MTT assay. Notably, one such derivative exhibited an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating significant cytotoxic potential . The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell proliferation.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. For example, triazole-containing compounds have shown efficacy against various bacterial strains. In studies involving isomeric triazole derivatives, compounds demonstrated varying degrees of activity against ESKAPE pathogens, which are a group of bacteria notorious for their resistance to antibiotics . The biological activity profile indicated that modifications to the triazole moiety significantly influenced antimicrobial potency.

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesIC50/Activity LevelReference
CytotoxicityTriazole-Piperazine0.99 μM (BT-474)
AntimicrobialTriazole DerivativesVariable
NeurotropicBicyclic HybridsStrong Activity

Case Study: Triazole Derivatives in Cancer Research

A significant study focused on the synthesis and evaluation of triazole derivatives for their anticancer properties. The research highlighted that specific structural modifications could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells . The findings suggest that the incorporation of a piperazine ring in conjunction with a triazole moiety can lead to compounds with improved therapeutic indices.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Tubulin Polymerization : This disrupts mitotic spindle formation in cancer cells.
  • Antimicrobial Action : Likely involves interference with bacterial cell wall synthesis or function.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c29-20(11-15-12-22-17-4-2-1-3-16(15)17)27-9-7-26(8-10-27)18-5-6-19(25-24-18)28-14-21-13-23-28/h1-6,12-14,22H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNUKUOFKRHOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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